molecular formula C15H13N3O2 B2973192 5-Nitro-2-[(2-phenylethyl)amino]benzonitrile CAS No. 764707-23-5

5-Nitro-2-[(2-phenylethyl)amino]benzonitrile

Cat. No.: B2973192
CAS No.: 764707-23-5
M. Wt: 267.288
InChI Key: HWWLDHWGXKYWCZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Nitro-2-[(2-phenylethyl)amino]benzonitrile typically involves the nitration of 2-[(2-phenylethyl)amino]benzonitrile. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Nitro-2-[(2-phenylethyl)amino]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Nitro-2-[(2-phenylethyl)amino]benzonitrile is used in a variety of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical products, particularly in the field of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[(2-phenylethyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the phenylethylamino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

5-Nitro-2-[(2-phenylethyl)amino]benzonitrile can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various scientific research applications.

Properties

IUPAC Name

5-nitro-2-(2-phenylethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-11-13-10-14(18(19)20)6-7-15(13)17-9-8-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWLDHWGXKYWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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